Éster t-butílico de amino-PEG10

Descripción general

Descripción

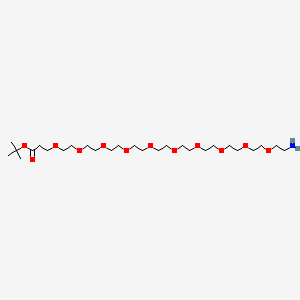

Amino-PEG10-t-butyl ester is a chemical compound commonly used in bioconjugation and organic synthesis . It is a water-soluble PEG reagent containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acid, which is similar to Amino-PEG10-t-butyl ester, proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The molecular formula of Amino-PEG10-t-butyl ester is C27H55NO12 . Its molecular weight is 585.73 g/mol .Chemical Reactions Analysis

The amino group in Amino-PEG10-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical and Chemical Properties Analysis

Amino-PEG10-t-butyl ester is a water-soluble PEG reagent . Its hydrophilic PEG spacer increases solubility in aqueous media . The compound has a molecular weight of 585.73 g/mol and a molecular formula of C27H55NO12 .Aplicaciones Científicas De Investigación

Bioconjugación {svg_1}

“Éster t-butílico de amino-PEG10” se utiliza comúnmente en bioconjugación {svg_2}. La bioconjugación es una estrategia química para formar un enlace covalente estable entre dos moléculas, al menos una de las cuales es una biomolécula. Este proceso es crucial en muchas áreas de las ciencias de la vida, incluida la administración de fármacos y la focalización celular.

Síntesis orgánica {svg_3}

Este compuesto también se utiliza en síntesis orgánica {svg_4}. La síntesis orgánica es un método de preparación de compuestos orgánicos. Es una ciencia basada en un conjunto de principios y conceptos que rigen el diseño de rutas sintéticas. También implica la implementación de estas rutas en el laboratorio.

Investigación proteómica {svg_5}

“this compound” se utiliza en investigación proteómica {svg_6}. La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este campo se utiliza a menudo para explorar tratamientos potenciales para enfermedades.

Preparación de ésteres t-butílicos {svg_7}

Se describe una preparación de ésteres t-butílicos de aminoácido Nα-protegido que procede de aminoácidos protegidos y t-butanol utilizando sulfato de magnesio anhidro y un exceso de éter dietílico de trifluoruro de boro como reactivos adicionales {svg_8}. Este método proporciona ésteres t-butílicos con buenos rendimientos y una variedad de cadenas laterales de aminoácidos y sustituyentes toleran las condiciones de reacción {svg_9}.

Mecanismo De Acción

Target of Action

Amino-PEG10-t-butyl ester is a polyethylene glycol (PEG) derivative that contains an amino group with a t-butyl protected carboxyl group . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), with which the amino group can react .

Mode of Action

The amino group in Amino-PEG10-t-butyl ester is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This allows the compound to interact with its targets and induce changes in their structure and function.

Pharmacokinetics

It is known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The action of Amino-PEG10-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions , suggesting that the compound’s action, efficacy, and stability may vary depending on the acidity of the environment.

Análisis Bioquímico

Biochemical Properties

Amino-PEG10-t-butyl ester plays a significant role in biochemical reactions due to its reactive amino group and hydrophilic PEG spacer. The amino group can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyls, facilitating the conjugation of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through these covalent bonds. For example, it can be used to modify proteins by attaching PEG chains, which can enhance protein solubility and stability .

Cellular Effects

Amino-PEG10-t-butyl ester influences various cellular processes by modifying proteins and other biomolecules. The PEGylation of proteins using Amino-PEG10-t-butyl ester can affect cell signaling pathways, gene expression, and cellular metabolism. PEGylated proteins often exhibit increased stability and reduced immunogenicity, which can enhance their therapeutic potential. Additionally, the hydrophilic nature of the PEG spacer can improve the solubility and bioavailability of conjugated biomolecules .

Molecular Mechanism

The molecular mechanism of Amino-PEG10-t-butyl ester involves the formation of covalent bonds between its amino group and target biomolecules. This compound can react with carboxylic acids, activated NHS esters, and carbonyls to form stable amide or imine bonds. These covalent modifications can alter the structure and function of the target biomolecules, leading to changes in their activity, stability, and interactions with other cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amino-PEG10-t-butyl ester can change over time due to its stability and degradation. The t-butyl protected carboxyl group can be deprotected under acidic conditions, which may affect the compound’s reactivity and interactions with biomolecules. Long-term studies have shown that PEGylated proteins and other conjugates exhibit increased stability and reduced degradation compared to their non-PEGylated counterparts .

Dosage Effects in Animal Models

The effects of Amino-PEG10-t-butyl ester in animal models can vary with different dosages. At low doses, this compound can enhance the solubility and stability of conjugated biomolecules without causing significant toxicity. At high doses, there may be potential toxic or adverse effects, such as immune responses or off-target interactions. It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

Amino-PEG10-t-butyl ester is involved in metabolic pathways that include the conjugation of biomolecules through covalent bonds. The amino group in this compound can react with carboxylic acids, activated NHS esters, and carbonyls, leading to the formation of stable amide or imine bonds. These modifications can affect the metabolic flux and levels of metabolites in cells, influencing various biochemical processes .

Transport and Distribution

The transport and distribution of Amino-PEG10-t-butyl ester within cells and tissues are influenced by its hydrophilic PEG spacer. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. The PEGylation of biomolecules using Amino-PEG10-t-butyl ester can also enhance their distribution and bioavailability in vivo .

Subcellular Localization

The subcellular localization of Amino-PEG10-t-butyl ester is determined by its interactions with target biomolecules and cellular compartments. This compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. The PEGylation of proteins using Amino-PEG10-t-butyl ester can also affect their localization and activity within cells .

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H55NO12/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h4-25,28H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGGTGCHTQMBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801120419 | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-42-6 | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

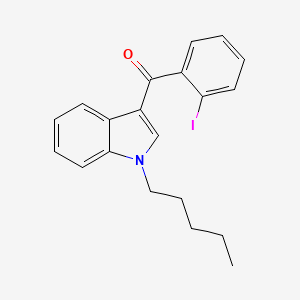

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)

![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)